

# Quantum chemical computation of 2-Chloroquinazoline

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## Compound of Interest

Compound Name: 2-Chloroquinazoline

Cat. No.: B1345744

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An In-Depth Technical Guide to the Quantum Chemical Computation of **2-Chloroquinazoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] A thorough understanding of their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is pivotal for the rational design of novel therapeutic agents. This technical guide delineates the application of quantum chemical computations, with a focus on Density Functional Theory (DFT), to elucidate the molecular characteristics of **2-Chloroquinazoline**. This document serves as a comprehensive protocol for the theoretical investigation of this molecule, providing expected outcomes based on studies of structurally analogous compounds.

## Introduction to the Quantum Chemical Analysis of Quinazolines

Quantum chemical calculations have emerged as indispensable tools in contemporary chemistry and drug discovery, offering precise predictions of molecular properties such as geometries, electronic structures, and spectroscopic signatures.[3][4] For quinazoline derivatives like **2-Chloroquinazoline**, DFT calculations can furnish critical insights into:

- **Molecular Geometry:** Accurate prediction of bond lengths, bond angles, and dihedral angles in the molecule's ground state.
- **Electronic Properties:** Determination of electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is fundamental to understanding chemical reactivity and electronic transitions.[\[3\]](#)[\[5\]](#)
- **Spectroscopic Signatures:** Simulation of UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation and validation of experimental data.
- **Reactivity Descriptors:** Calculation of parameters like molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic and nucleophilic attack.[\[4\]](#)

## Experimental and Computational Protocols

### Experimental Methodologies (for validation)

While this guide focuses on computational methods, it is crucial to acknowledge the experimental techniques that provide the basis for validation.

- **Synthesis of 2-Chloroquinazoline:** The synthesis of **2-Chloroquinazoline** can be achieved through various methods, often starting from 2,4-dichloroquinazoline and involving selective removal of the 4-chloro substituent.[\[6\]](#)
- **Spectroscopic Analysis:**
  - **FT-IR and FT-Raman Spectroscopy:** These techniques are used to record the vibrational spectra of the compound, typically in the solid phase.[\[7\]](#)
  - **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for elucidating the chemical structure and connectivity of the atoms.[\[1\]](#)
  - **UV-Vis Spectroscopy:** This method is employed to study the electronic transitions within the molecule.

### Computational Details

A robust and widely accepted method for calculations on molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p).<sup>[7][8]</sup>

- Software: All computations can be performed using the Gaussian 09 program package or similar software.<sup>[9]</sup>
- Geometry Optimization: The molecular geometry of **2-Chloroquinazoline** is optimized to a minimum on the potential energy surface without any symmetry constraints.
- Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to simulate the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.<sup>[8]</sup>
- Electronic Properties: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis).<sup>[4][10]</sup> Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer and hyperconjugative interactions.<sup>[8][11]</sup>
- Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).<sup>[3]</sup>

## Predicted Molecular Properties of 2-Chloroquinazoline

Based on computational studies of similar heterocyclic compounds, we can anticipate the following properties for **2-Chloroquinazoline**. The tables below summarize the kind of quantitative data that would be generated from such a study.

### Optimized Molecular Geometry

The geometry of the molecule would be optimized to find the minimum energy conformation. The following table presents hypothetical, yet representative, bond lengths and angles.

Parameter	Atom Pair/Triplet	Predicted Value
Bond Length (Å)	C2-Cl	1.74
N1-C2	1.32	
C2-N3	1.37	
N3-C4	1.38	
C4-C4a	1.41	
C4a-C8a	1.40	
C8a-N1	1.39	
**Bond Angle (°) **	N1-C2-N3	124.5
Cl-C2-N1	115.0	
Cl-C2-N3	120.5	
C2-N3-C4	117.0	
N3-C4-C4a	122.0	
Dihedral Angle (°)	N1-C2-N3-C4	0.5
Cl-C2-N1-C8a	179.8	

## Vibrational Frequencies (Simulated IR Spectrum)

The calculated vibrational frequencies help in the assignment of the experimental IR spectrum.

Vibrational Mode	Predicted Wavenumber (cm-1) (Scaled)	Intensity (km/mol)	Assignment
$\nu(\text{C-H})$ aromatic	3050 - 3100	Medium	Aromatic C-H stretching
$\nu(\text{C=N})$	1610 - 1630	Strong	C=N stretching in quinazoline ring
$\nu(\text{C=C})$	1550 - 1580	Strong	C=C stretching in quinazoline ring
$\nu(\text{C-Cl})$	700 - 750	Strong	C-Cl stretching
$\gamma(\text{C-H})$	800 - 900	Medium	Out-of-plane C-H bending

## Electronic Properties

The frontier molecular orbitals and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.

Parameter	Predicted Value (eV)
EHOMO	-6.8
ELUMO	-1.5
Energy Gap ( $\Delta E$ )	5.3
Dipole Moment (Debye)	2.5

## Simulated UV-Vis Spectrum

TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum.

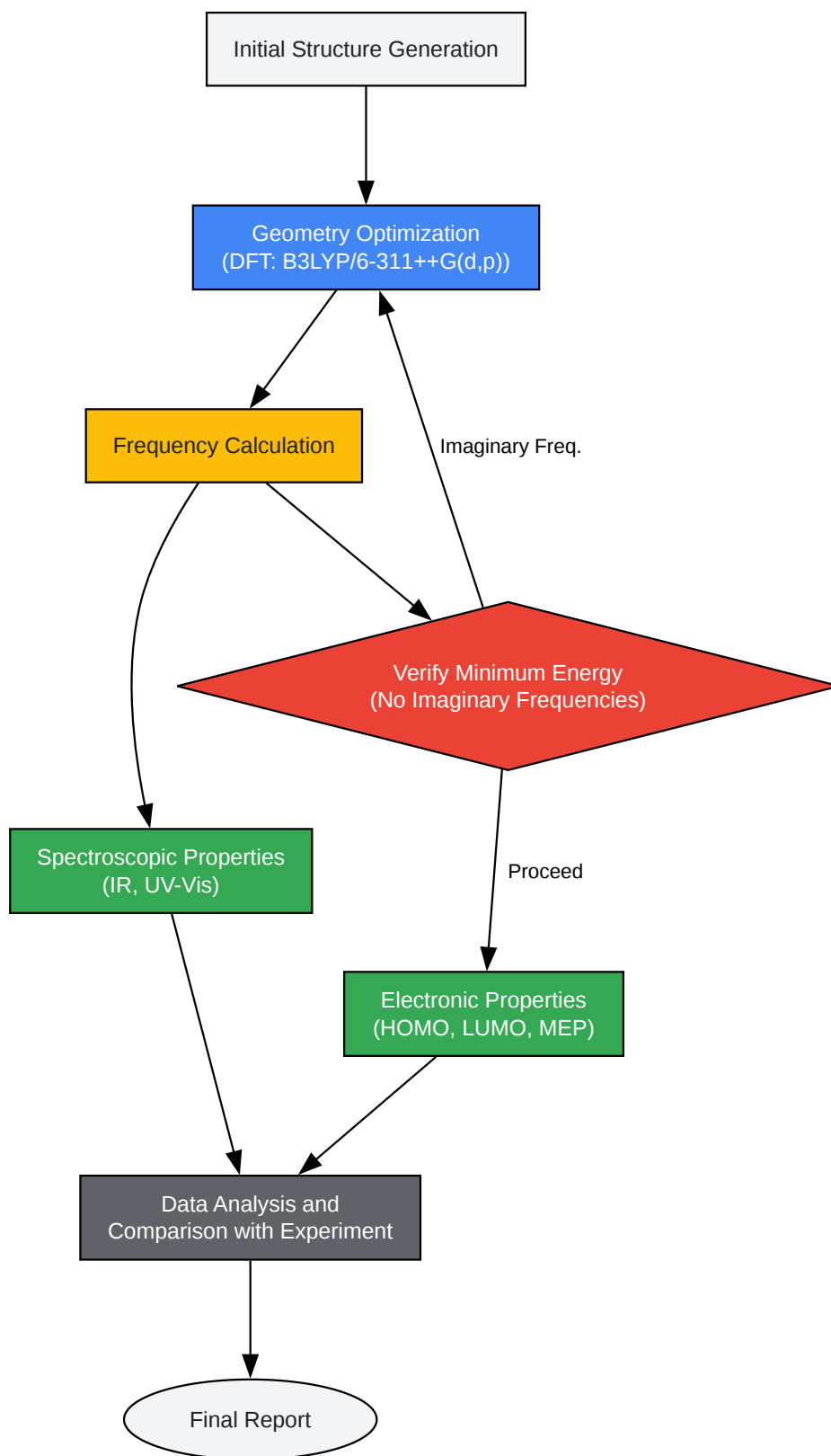
Transition	Calculated Wavelength (nm)	Oscillator Strength (f)	Major Contribution
S0 → S1	310	0.15	HOMO → LUMO
S0 → S2	285	0.22	HOMO-1 → LUMO
S0 → S3	250	0.08	HOMO → LUMO+1

## Visualizations

### Molecular Structure

Caption: Optimized molecular structure of **2-Chloroquinazoline**.

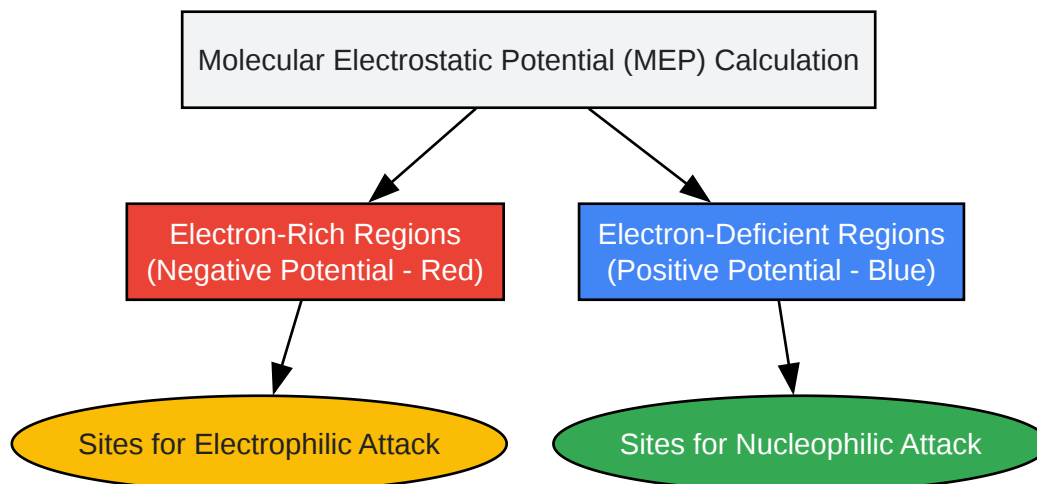
### Computational Workflow



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Caption: A typical workflow for quantum chemical calculations.

## Reactivity Prediction from MEP



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Caption: Logical relationship for predicting reactivity from MEP.

## Conclusion

Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like **2-Chloroquinazoline**. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound.[3] The theoretical data presented in this guide, while predictive, provide a robust framework for understanding the behavior of **2-Chloroquinazoline** and for guiding future experimental work in the development of new quinazoline-based therapeutic agents.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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